molecular formula C11H9NO2 B1299215 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 444077-56-9

1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1299215
CAS RN: 444077-56-9
M. Wt: 187.19 g/mol
InChI Key: NROKDIKTPVGYEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and structural analyses of pyrrole and its derivatives. For instance, the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent is detailed, highlighting the versatility of pyrrole chemistry in creating complex molecules with potential biological activity . Another study describes the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through Lewis acid-catalyzed reactions, demonstrating the reactivity of pyrrole compounds with isocyanates . Additionally, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde presents a rapid method for producing aqueous-soluble aldehydes, which are important intermediates for small molecule anticancer drugs .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for understanding their chemical properties and potential applications. X-ray crystallography has been employed to determine the crystal structures of several pyrrole derivatives, revealing insights into their molecular conformations . For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde indicates that the pyrrole and phenyl rings form a significant dihedral angle, affecting the molecule's overall geometry .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is influenced by their molecular structure. The papers discuss various chemical reactions involving pyrrole derivatives, such as the formation of pyrrolin-2-ones from the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes . These reactions are important for the synthesis of compounds with potential antimicrobial activity. Furthermore, the study of infrared spectrum, structural and optical properties, and molecular docking of a pyrazole carbaldehyde derivative provides insight into the molecule's potential for phosphodiesterase inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structures. The infrared spectrum and vibrational frequencies of pyrazole carbaldehydes have been investigated to understand their vibrational assignments and potential energy distribution . The frontier molecular orbital analysis and molecular electrostatic potential maps provide information on charge transfer and potential sites for electrophilic and nucleophilic attacks . Additionally, the crystallographic studies reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and properties of the crystalline materials .

Scientific Research Applications

Hydroxycoumarin Chemistry and Applications : Hydroxycoumarins, related in structure to coumarin derivatives, are significant for their wide range of chemical and biological properties. They serve as crucial molecules in the pharmaceutical, perfumery, and agrochemical industries due to their versatile applications, which could suggest potential research applications for 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde in similar areas. Studies have focused on the synthesis, reactivity, and applications of hydroxycoumarins in biology, indicating the potential for this compound in genetics, pharmacology, and microbiology research (Yoda, 2020).

Calixpyrrole Scaffolds in Supramolecular Chemistry : The self-assembly properties of calixpyrrole derivatives, which bear structural resemblance to pyrroles, highlight their significance in constructing supramolecular capsules. This suggests potential applications in designing new materials and sensors, possibly extending to this compound for similar research purposes (Ballester, 2011).

Phosphonic Acid Applications : Phosphonic acids, known for their bioactive properties and applications in designing supramolecular materials, offer insights into the possible applications of structurally related compounds like this compound in bioactive material research, surface functionalization, and drug design (Sevrain et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a relevant target protein for therapeutic and agrochemical research. It is an iron-dependent enzyme, and its inhibition has very different effects on plants and animals .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its function . HPPD is an enzyme found in both plants and animals which catalyzes the catabolism of the amino acid tyrosine . By preventing the breakdown of tyrosine, the compound can stunt growth in plants and cause other biochemical changes .

Biochemical Pathways

The compound affects the catabolism of tyrosine, a process that is crucial for the synthesis of proteins and other important molecules in the body . By inhibiting HPPD, the compound disrupts this pathway, leading to an accumulation of tyrosine and a decrease in the production of downstream molecules .

Pharmacokinetics

Related compounds such as 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (a novel curcuminoid analogue) have been found to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of HPPD. In plants, this can lead to stunted growth, while in animals, it can disrupt the catabolism of tyrosine . The compound has also been found to have excellent interaction with amino acid residues known to foster viral entry into the host, suggesting potential anti-viral activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other chemicals in the environment can affect the compound’s ability to inhibit HPPD . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biological molecules .

properties

IUPAC Name

1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-8-10-2-1-7-12(10)9-3-5-11(14)6-4-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROKDIKTPVGYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360071
Record name 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444077-56-9
Record name 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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